Advanced Synthetic Methodologies for 6-Chloro-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Key Intermediate in KRAS Inhibitor Development
Advanced Synthetic Methodologies for 6-Chloro-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Key Intermediate in KRAS Inhibitor Development
Executive Summary
The development of targeted covalent inhibitors for the Kirsten Rat Sarcoma Oncogene Homolog (KRAS), particularly the G12C mutant, has revolutionized the treatment landscape for Non-Small Cell Lung Cancer (NSCLC) and other solid tumors[1]. Within the architectural design of these inhibitors—specifically substituted quinazolines and pyridopyrimidines—halogenated indazoles serve as critical hinge-binding or spacer motifs[2].
This technical guide details the synthesis and strategic N-protection of 6-chloro-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . The specific halogenation pattern (4-fluoro, 6-chloro) allows for highly orthogonal late-stage functionalization, such as Buchwald-Hartwig aminations at the 6-position or nucleophilic aromatic substitutions (SNAr) at the 4-position[3]. However, to execute these downstream metal-catalyzed or strongly basic reactions, the acidic N1 proton of the indazole must be masked. The tetrahydropyran (THP) group is the industry standard for this purpose due to its robustness under basic conditions and its facile removal under mild acidic conditions[4].
Strategic Rationale and Synthetic Workflow
The synthesis of the target compound is achieved via a highly efficient, two-step linear sequence.
-
De Novo Indazole Construction: The core is built via a tandem nucleophilic aromatic substitution (SNAr) and condensation reaction between 4-chloro-2,6-difluorobenzaldehyde and hydrazine[3].
-
Regioselective N-Protection: The resulting 6-chloro-4-fluoro-1H-indazole is subjected to acid-catalyzed protection using 3,4-dihydro-2H-pyran (DHP)[4].
Figure 1: Two-step synthetic workflow for the preparation of the THP-protected indazole intermediate.
Step-by-Step Experimental Methodologies
As a self-validating system, the following protocols include not only the procedural steps but the mechanistic causality dictating the reaction parameters.
Protocol A: Synthesis of 6-Chloro-4-fluoro-1H-indazole
Objective: Construct the bicyclic indazole core via hydrazine-mediated cyclization.
-
Reagents:
-
4-Chloro-2,6-difluorobenzaldehyde: 5.00 g (28.32 mmol, 1.0 equiv)
-
Hydrazine hydrate (N₂H₄·H₂O): 3.90 g (77.9 mmol, 2.75 equiv)
-
1,4-Dioxane (Anhydrous): 18.9 mL (1.5 M concentration)
-
-
Procedure:
-
To a strictly dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2,6-difluorobenzaldehyde and 1,4-Dioxane[3].
-
Add hydrazine hydrate dropwise at room temperature. Causality: Hydrazine is a potent bis-nucleophile. The initial addition forms a hydrazone intermediate with the aldehyde.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 95 °C for 16 hours[3]. Causality: The elevated temperature provides the necessary activation energy for the subsequent intramolecular SNAr. The terminal nitrogen of the hydrazone attacks the highly electrophilic ortho-fluorine position, displacing fluoride to close the pyrazole ring.
-
Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via silica-gel column chromatography (heptane/EtOAc gradient) to yield the pure indazole.
-
Protocol B: N1-THP Protection of the Indazole Core
Objective: Mask the N1 position to prevent competitive binding or deprotonation in downstream cross-coupling reactions.
-
Reagents:
-
6-Chloro-4-fluoro-1H-indazole: 606 mg (3.55 mmol, 1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP): 359 mg / 0.39 mL (4.26 mmol, 1.2 equiv)
-
p-Toluenesulfonic acid (PTSA) monohydrate: 67.6 mg (0.36 mmol, 0.1 equiv)
-
Tetrahydrofuran (THF): 10 mL
-
-
Procedure:
-
Dissolve 6-chloro-4-fluoro-1H-indazole in THF in a reaction vessel[4].
-
Add PTSA monohydrate followed by DHP[2]. Causality: PTSA protonates the enol ether of DHP, generating a highly reactive, electrophilic oxocarbenium ion.
-
Stir the mixture at reflux (approx. 66 °C) for 2 hours[2]. Causality: Under thermodynamic control, the reaction heavily favors substitution at the N1 position over the N2 position due to the disruption of aromaticity required for N2 substitution and steric hindrance from the adjacent aryl ring.
-
Monitor by LCMS. The reaction is complete when the starting material is consumed.
-
Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ to quench the acid, followed by water and brine[4].
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography (SiO₂, 0-25% EtOAc/heptane) to isolate the target compound as an oil or white solid[2].
-
Figure 2: Mechanistic pathway of the acid-catalyzed N1-THP protection.
Quantitative Data & Analytical Validation
To ensure the integrity of the synthesis, analytical validation must be performed at each step. The table below summarizes the critical process parameters and expected analytical markers.
| Process Step | Key Reagents | Conditions | Expected Yield | LCMS Marker (m/z) | Key ¹H NMR Indicators (CDCl₃) |
| 1. Cyclization | 4-Cl-2,6-diF-benzaldehyde, N₂H₄ | 1,4-Dioxane, 95 °C, 16 h | 75 - 85% | 171.0 [M+H]⁺ | Broad singlet ~10.5 ppm (N-H); distinct Ar-H splitting. |
| 2. THP Protection | Indazole, DHP, PTSA | THF, Reflux, 2 h | 85 - 95% | 171.0 [M-THP]⁺ | Disappearance of N-H peak; appearance of THP anomeric proton (dd, ~5.7 ppm) and multiplet (1.5-2.5 ppm). |
Note on Mass Spectrometry: THP-protected indazoles frequently undergo in-source fragmentation during Electrospray Ionization (ESI) LCMS analysis. It is highly common to observe the [M-THP]⁺ mass (m/z 171 for the parent indazole) rather than the intact parent ion[2].
Process Optimization and Troubleshooting
-
Regioselectivity (N1 vs N2): While THP protection of indazoles generally favors N1, trace amounts of the N2-isomer can form. If N2-isomer contamination is observed (>5%), increasing the reaction time at reflux ensures the system reaches thermodynamic equilibrium, which heavily favors the N1-isomer.
-
Premature Deprotection: The THP group is sensitive to acidic conditions. During the workup of Step 2, it is critical to thoroughly quench the PTSA with saturated NaHCO₃ before concentrating the organic layer. Concentrating the solution in the presence of trace acid and ambient moisture will lead to rapid deprotection back to the starting material.
-
Reagent Quality: DHP can polymerize over time. Ensure DHP is stored over molecular sieves and is free of polymeric impurities prior to use to maintain accurate stoichiometry.
References
- Joyann S. et al. "Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles." Amazon S3 (Supplemental Information).
- Planken, S. et al. "Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents." US Patent 10,662,204 B2.
- Planken, S. et al. "Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents." US Patent Application 2019/0233440 A1.
- Prior, I. A., Lewis, P. D., & Mattos, C. "A comprehensive survey of Ras mutations in cancer." Cancer Research, 72(10): 2457-2467. Cited within US20190233440A1 context.
Sources
- 1. US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents - Google Patents [patents.google.com]
- 2. US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. US10662204B2 - Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents - Google Patents [patents.google.com]
